3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide
Description
3,6-Dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H8Cl2N2O2 and a molecular weight of 283.11 g/mol. This compound is part of the pyridinecarboxamide family and is characterized by the presence of two chlorine atoms and a hydroxyphenyl group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-5-6-10(14)16-11(7)12(18)15-8-3-1-2-4-9(8)17/h1-6,17H,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAOFABJBGIAGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide typically involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2-aminophenol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product suitable for commercial use .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while substitution of chlorine atoms can result in various substituted pyridinecarboxamides.
Scientific Research Applications
3,6-Dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the chlorine atoms may enhance the compound’s binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridine-2-carboxamide: Lacks the hydroxyphenyl group, resulting in different chemical and biological properties.
2-Hydroxy-N-(2-hydroxyphenyl)pyridine-2-carboxamide: Contains an additional hydroxy group, which may alter its reactivity and biological activity.
3,6-Dichloro-N-(4-hydroxyphenyl)pyridine-2-carboxamide: The position of the hydroxy group on the phenyl ring can influence its chemical behavior and interactions with biological targets.
Uniqueness
3,6-Dichloro-N-(2-hydroxyphenyl)pyridine-2-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the hydroxyphenyl group allows for diverse chemical modifications and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
